molecular formula C11H12BrNO B2776402 2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile CAS No. 37946-39-7

2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile

Cat. No.: B2776402
CAS No.: 37946-39-7
M. Wt: 254.127
InChI Key: VSLNRHLWNMUEPL-UHFFFAOYSA-N
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Description

2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile is an organic compound with the molecular formula C11H12BrNO It is characterized by the presence of a bromo group, an isopropoxy group, and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile typically involves the bromination of a suitable phenylacetonitrile precursor followed by the introduction of the isopropoxy group. One common method involves the following steps:

    Bromination: The phenylacetonitrile precursor is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

    Isopropoxylation: The brominated intermediate is then reacted with isopropyl alcohol (isopropanol) in the presence of a base such as potassium carbonate (K2CO3) to introduce the isopropoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., ether, ethanol).

    Oxidation: Oxidizing agents (e.g., CrO3, KMnO4), solvents (e.g., acetone, water).

Major Products

    Substitution: Formation of substituted phenylacetonitriles.

    Reduction: Formation of phenylacetamines.

    Oxidation: Formation of carbonyl-containing compounds.

Scientific Research Applications

2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromo and nitrile groups can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile can be compared with other similar compounds, such as:

    2-[3-Bromo-4-(methoxy)phenyl]acetonitrile: Similar structure but with a methoxy group instead of an isopropoxy group.

    2-[3-Chloro-4-(propan-2-yloxy)phenyl]acetonitrile: Similar structure but with a chloro group instead of a bromo group.

    2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetamide: Similar structure but with an amide group instead of a nitrile group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-bromo-4-propan-2-yloxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8(2)14-11-4-3-9(5-6-13)7-10(11)12/h3-4,7-8H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLNRHLWNMUEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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